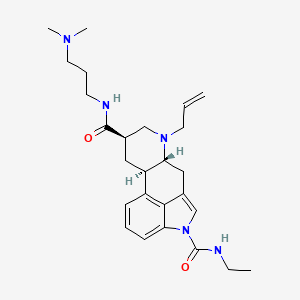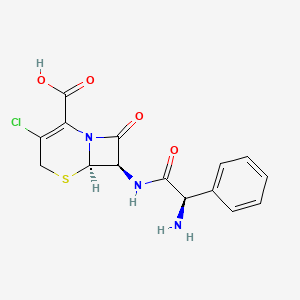
头孢克洛
描述
Cefaclor is a second-generation cephalosporin antibiotic used to treat a variety of bacterial infections, including those affecting the respiratory tract, skin, ears, and urinary tract . It is a semisynthetic, broad-spectrum antibiotic derived from cephalexin . Cefaclor is effective against both Gram-positive and Gram-negative bacteria, making it a versatile option in the treatment of bacterial infections .
科学研究应用
Cefaclor has a wide range of scientific research applications, including :
Chemistry: It is used in the study of beta-lactam antibiotics and their interactions with bacterial cell walls.
Biology: Cefaclor is used to study bacterial resistance mechanisms and the impact of genetic polymorphisms on drug efficacy.
Medicine: It is widely used in clinical trials to evaluate its pharmacokinetics, safety, and efficacy in treating bacterial infections.
Industry: Cefaclor is used in the development of new antibiotic formulations and drug delivery systems.
作用机制
Target of Action
Cefaclor, a second-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .
Mode of Action
Cefaclor operates as a beta-lactam antibiotic, similar to penicillins . It binds to the PBPs, inhibiting the third and final stage of bacterial cell wall synthesis . This inhibition disrupts the cell wall structure, leading to cell lysis. The lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins .
Biochemical Pathways
The primary biochemical pathway affected by Cefaclor is the synthesis of the bacterial cell wall. By binding to the PBPs, Cefaclor inhibits the transpeptidation step of peptidoglycan synthesis, a key component of the bacterial cell wall . This disruption in the cell wall synthesis pathway leads to cell lysis and ultimately, the death of the bacteria .
Pharmacokinetics
The pharmacokinetics of Cefaclor involves its absorption, distribution, metabolism, and excretion (ADME). Cefaclor is well absorbed and its bioavailability is independent of food intake . .
Result of Action
The primary result of Cefaclor’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis . This leads to the effective treatment of various bacterial infections, including those of the ear, lung, skin, throat, and urinary tract .
Action Environment
The efficacy and stability of Cefaclor can be influenced by various environmental factors. For instance, genetic polymorphisms in the human peptide transporter-1 (PEPT1), which Cefaclor is a substrate of, can lead to inter-individual pharmacokinetic variation . Additionally, factors such as the patient’s health status and the presence of other medications can also impact the action of Cefaclor . .
生化分析
Biochemical Properties
Cefaclor, like the penicillins, is a beta-lactam antibiotic. It exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis . The bactericidal action of Cefaclor results from this inhibition of cell-wall synthesis .
Cellular Effects
Cefaclor has a significant impact on various types of cells and cellular processes. It is used for the treatment of certain infections caused by bacteria such as pneumonia and ear, lung, skin, throat, and urinary tract infections . By inhibiting cell wall synthesis, Cefaclor can cause cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins . This leads to the death of the bacteria, thereby treating the infection.
Molecular Mechanism
The molecular mechanism of Cefaclor involves its interaction with specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . By binding to these PBPs, Cefaclor inhibits the third and last stage of bacterial cell wall synthesis . This inhibition disrupts the structural integrity of the bacterial cell wall, leading to cell lysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cefaclor can change over time. For instance, the chemical instability of Cefaclor, test medium composition, and inoculum density can influence the results of in vitro susceptibility tests with Cefaclor .
Dosage Effects in Animal Models
In animal models, the effects of Cefaclor can vary with different dosages. For instance, in dogs, the dosage is 20 mg/kg, orally, every 12 hours for 3–30 days
Metabolic Pathways
It is known that Cefaclor, like other beta-lactam antibiotics, inhibits the synthesis of the bacterial cell wall, which is a crucial metabolic pathway for bacterial growth and survival .
Transport and Distribution
It is known that Cefaclor, like other beta-lactam antibiotics, targets the bacterial cell wall, suggesting that it is transported to and distributed at the site of bacterial cell wall synthesis .
Subcellular Localization
Given that Cefaclor targets the bacterial cell wall, it is likely that it localizes to the site of cell wall synthesis in the bacterial cell .
准备方法
The preparation of cefaclor involves several synthetic routes and reaction conditions. One common method includes the following steps :
Silanization Reaction: This step involves the silylation of 7-aminocephalosporanic acid (7-ACCA) and potassium ®-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate.
Acylation Reaction: The silylated intermediate undergoes acylation.
Condensation Reaction: The acylated product is then subjected to condensation.
Acidolysis Reaction: This step involves the acid hydrolysis of the condensed product.
Extraction and Cleaning: The product is extracted and cleaned to remove impurities.
Decoloring: The product is decolored to improve its appearance.
Crystallization: Finally, the product is crystallized to obtain cefaclor crystals.
Industrial production methods involve the preparation of cefaclor crystals, pretreatment of main and auxiliary materials, weighing, mixing, forming, and packaging .
化学反应分析
Cefaclor undergoes various chemical reactions, including :
Oxidation: Cefaclor can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: Substitution reactions are common, especially in the presence of specific reagents.
Common reagents and conditions used in these reactions include acetonitrile, formic acid, and various catalysts . Major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
Cefaclor is compared with other similar compounds, such as amoxicillin and augmentin (amoxicillin/clavulanate), which are also beta-lactam antibiotics . While all these antibiotics share a similar mechanism of action, cefaclor is unique in its broader spectrum of activity against both Gram-positive and Gram-negative bacteria . Other similar compounds include cephalexin, cefadroxil, and cefuroxime .
属性
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIYFLOTGYLRGG-GPCCPHFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022748 | |
| Record name | Cefaclor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cefaclor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.10e-01 g/L | |
| Record name | Cefaclor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00833 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefaclor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cefaclor, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. It is possible that cefaclor interferes with an autolysin inhibitor. | |
| Record name | Cefaclor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00833 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
53994-73-3, 70356-03-5 | |
| Record name | Cefaclor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53994-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefaclor [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053994733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefaclor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00833 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | cefaclor | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cefaclor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefaclor | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFACLOR ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z6FS3IK0K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cefaclor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
327 °C | |
| Record name | Cefaclor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00833 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefaclor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: How does cefaclor exert its antibacterial effect?
A1: Cefaclor, like other β-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [] This binding disrupts the cross-linking of peptidoglycans, essential components of the bacterial cell wall, ultimately leading to bacterial cell death. [, , ]
Q2: What types of infections is cefaclor commonly used to treat?
A2: Cefaclor demonstrates efficacy against common respiratory tract pathogens like Haemophilus influenzae, Streptococcus pneumoniae, and Moraxella catarrhalis. It is often prescribed for infections such as otitis media, pharyngitis, bronchitis, and pneumonia. [, , , , , , , ] It has also been used for skin and soft tissue infections caused by susceptible bacteria, including Streptococcus pyogenes and methicillin-susceptible Staphylococcus aureus (MSSA). []
Q3: How does the efficacy of cefaclor compare to other antibiotics like amoxicillin or cefuroxime?
A3: Studies comparing cefaclor with other antibiotics for similar infections show varying results:
- Cefaclor vs. Amoxicillin: Some studies show comparable efficacy for acute otitis media, [] while others suggest cefaclor may be more effective in resolving middle ear effusion. [] For acute tonsillopharyngitis, clinical efficacy appears comparable. []
- Cefaclor vs. Cefuroxime: Cefuroxime may achieve higher serum concentrations and maintain them for a longer duration, potentially leading to better efficacy against certain respiratory pathogens. []
- Cefaclor vs. Clarithromycin: Both drugs exhibit similar efficacy and safety profiles in treating lower respiratory tract infections. []
Q4: What are the key pharmacokinetic parameters of cefaclor?
A4: Key pharmacokinetic parameters include:
- Absorption: Cefaclor is well-absorbed orally but is best taken on an empty stomach as food can reduce its absorption. [, , ]
- Distribution: The volume of distribution is influenced by body weight. []
- Metabolism: Cefaclor is primarily excreted unchanged in the urine. []
- Elimination: The elimination half-life is relatively short, around 0.6 hours, but this is prolonged in elderly patients and those with renal impairment. [, ] Dosage adjustments might be necessary in patients with moderate to severe renal dysfunction. [, ]
Q5: Does cefaclor interact with any drug transporters in the kidneys?
A5: Yes, studies show that cefaclor interacts with human peptide transporters, primarily hPepT2 and to a lesser extent hPepT1. These transporters are involved in the renal excretion of cefaclor. [] It also inhibits hOAT1, although it doesn't appear to be transported by this transporter. []
Q6: How does age affect the pharmacokinetics of cefaclor?
A6: Elderly individuals exhibit higher plasma concentrations of cefaclor compared to younger individuals due to lower plasma clearance. This is primarily attributed to age-related decline in renal function. []
Q7: What are the primary mechanisms of bacterial resistance to cefaclor?
A7: Resistance primarily arises from:
- β-lactamase production: These enzymes hydrolyze the β-lactam ring in cefaclor, rendering it inactive. [, , ]
- Altered penicillin-binding proteins (PBPs): Mutations in PBPs can reduce their affinity for cefaclor. []
Q8: Is there cross-resistance between cefaclor and other antibiotics?
A8: Cross-resistance can occur with other β-lactam antibiotics, particularly those inactivated by the same β-lactamases. [, ] Resistance to penicillin, particularly among Streptococcus pneumoniae, can also indicate reduced susceptibility to cefaclor. [, ]
Q9: What are the common adverse effects associated with cefaclor?
A9: Common adverse effects are mainly gastrointestinal, including:
Q10: Can cefaclor induce hypersensitivity reactions?
A10: Yes, hypersensitivity reactions to cefaclor are possible, with anaphylaxis being the most commonly reported manifestation. These reactions can be IgE-mediated or involve direct basophil activation. []
Q11: What formulations of cefaclor are available?
A11: Cefaclor is available in various oral formulations, including immediate-release tablets and capsules, extended-release tablets (cefaclor AF), and oral suspensions. [, , , , ]
Q12: Are there any formulation challenges with cefaclor?
A12: One challenge is the chemical instability of cefaclor in solution, which can affect its potency and shelf life. [, , ]
Q13: What strategies are used to improve the stability and bioavailability of cefaclor formulations?
A13:
- Extended-release formulations: Cefaclor AF utilizes a matrix system to prolong drug release, maintaining therapeutic concentrations for a longer duration and allowing for less frequent dosing. [, ]
- Granule formulations: These formulations enhance stability and dissolution rate by forming clathrate compounds with excipients. []
- Suspensions: Suspensions incorporate suspending agents, sweeteners, and flavoring agents to improve palatability and compliance, particularly in pediatric patients. [, ]
Q14: What analytical methods are used to characterize and quantify cefaclor?
A14: Various methods are employed, including:
- High-performance liquid chromatography (HPLC): This technique allows for the separation and quantification of cefaclor and its potential impurities. [, , ]
- Micellar electrokinetic capillary chromatography (MECC): MECC can separate and analyze cefaclor from its isomers, such as Δ-3-cefaclor. []
- Bioassays: These methods utilize the antibacterial activity of cefaclor to determine its concentration in biological samples. []
Q15: What are some future research directions for cefaclor?
A15:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


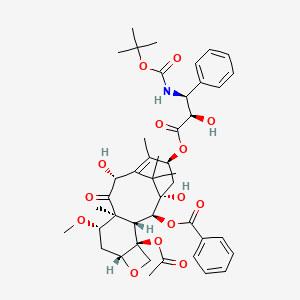

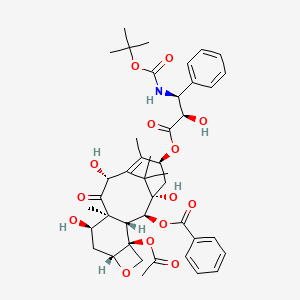
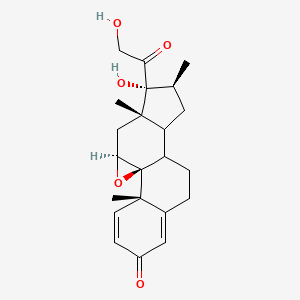
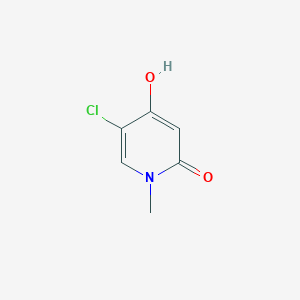
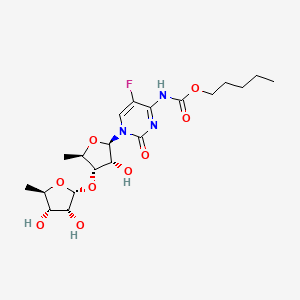
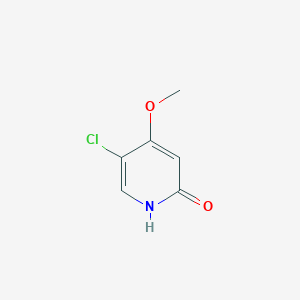
![rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B601193.png)
